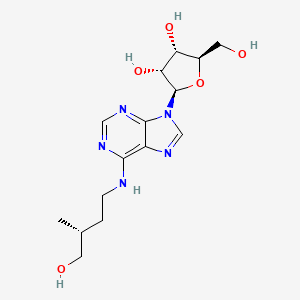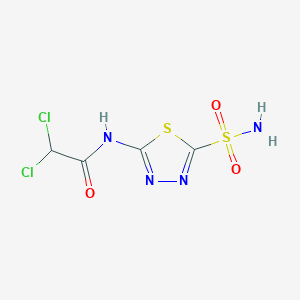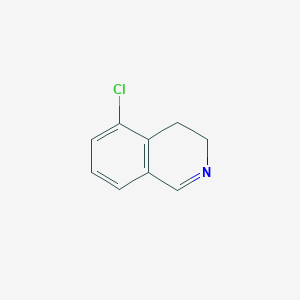
5-Chloro-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,4-dihydroisoquinoline: is a heterocyclic organic compound with the chemical formula C₉H₉N. It belongs to the class of isoquinolines and contains a chlorine atom attached to the 5-position of the isoquinoline ring. This compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes::
Decarboxylative Cyclization:
Aza-Friedel-Crafts Reaction:
Industrial Production Methods:: While specific industrial production methods for this compound are not widely documented, research laboratories often synthesize it using the methods mentioned above.
Chemical Reactions Analysis
5-Chloro-3,4-dihydroisoquinoline: can participate in various chemical reactions:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry::
Building Block:
Pharmaceutical Research:
Biological Activity:
Drug Discovery:
Fine Chemicals:
Mechanism of Action
The exact mechanism by which 5-Chloro-3,4-dihydroisoquinoline exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C9H8ClN |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
5-chloro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,6H,4-5H2 |
InChI Key |
AMYHKYJKAKVEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



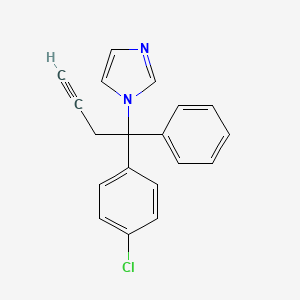
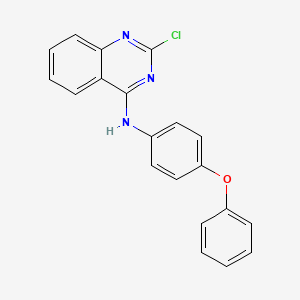
![5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920119.png)
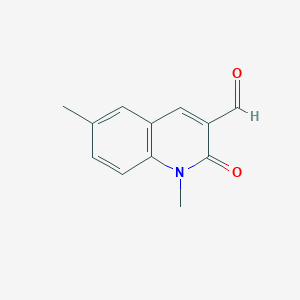
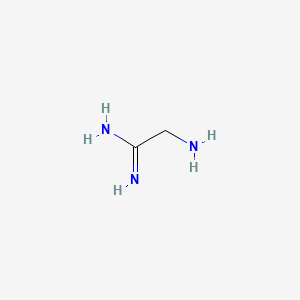
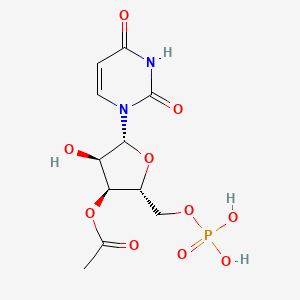
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide](/img/structure/B12920132.png)
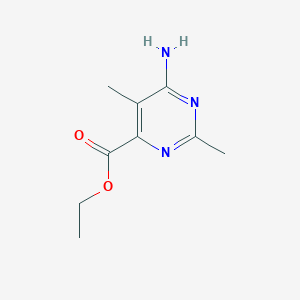
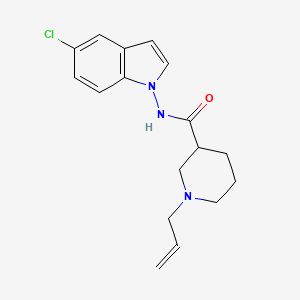
![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)
